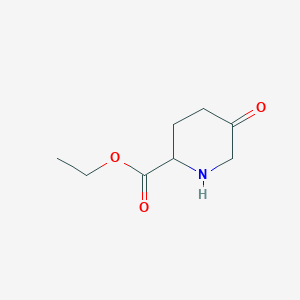

5-Oxo-piperidine-2-carboxylic acid ethyl ester

Description

BenchChem offers high-quality 5-Oxo-piperidine-2-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-piperidine-2-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-oxopiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOHCOQCIQCQIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (S)-5-Oxopiperidine-2-Carboxylic Acid Ethyl Ester from L-Glutamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-oxopiperidine-2-carboxylic acid ethyl ester, commonly known as ethyl L-pyroglutamate, is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Its rigid, cyclic structure derived from the naturally abundant amino acid L-glutamic acid makes it an invaluable starting material for a wide array of complex molecules, including neuroprotective agents and peptide mimetics. This guide provides a detailed exploration of the synthesis of ethyl L-pyroglutamate from L-glutamic acid, focusing on the underlying chemical principles, a robust and reproducible experimental protocol, and critical process considerations. By integrating mechanistic insights with practical, field-proven methodologies, this document serves as an authoritative resource for professionals engaged in synthetic chemistry and drug discovery.

Introduction and Strategic Overview

The conversion of L-glutamic acid into its cyclic lactam ester, ethyl L-pyroglutamate, is a cornerstone transformation in synthetic organic chemistry. L-glutamic acid, an inexpensive and readily available chiral starting material, offers a direct pathway to this high-value intermediate. The synthesis is elegantly efficient, typically proceeding via a one-pot reaction that combines two fundamental organic transformations: an intramolecular amide bond formation (lactamization) and an acid-catalyzed esterification.

The strategic value of ethyl L-pyroglutamate lies in its stereochemically defined center and its bifunctional nature—possessing both a lactam and an ester group—which allows for selective chemical modifications at multiple sites. This versatility has established it as a key intermediate in the synthesis of a variety of biologically active compounds.[1][2]

Mechanistic Rationale: The Chemistry Behind the Transformation

A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The synthesis proceeds through a cascade of well-established chemical principles.

Intramolecular Cyclization: Formation of the Pyroglutamate Ring

The initial and defining step of the synthesis is the intramolecular cyclization of L-glutamic acid to form L-pyroglutamic acid (also known as 5-oxoproline). This process involves a nucleophilic attack by the α-amino group on the electrophilic carbon of the γ-carboxylic acid side chain.[3][4] This reaction is thermodynamically favored due to the formation of a stable, five-membered lactam ring.[5][6] While this cyclization can occur spontaneously under thermal or strongly acidic conditions[5][7], the reaction is significantly accelerated in the presence of a dehydrating agent or an acid catalyst, which facilitates the departure of a water molecule.[4][6]

Acid-Catalyzed Esterification: The Fischer-Speier Reaction

The second transformation is the esterification of the remaining α-carboxylic acid group with ethanol. This is a classic Fischer-Speier esterification, a reversible acid-catalyzed process.[8][9] The mechanism involves several key steps:

-

Protonation of the Carbonyl: The acid catalyst (often generated in situ) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[10][11]

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8]

-

Proton Transfer and Elimination: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water). The elimination of water and subsequent deprotonation yield the final ethyl ester product.[10][11]

To ensure a high yield, the equilibrium of this reversible reaction is driven towards the product by employing a large excess of ethanol, which acts as both the solvent and a reactant, in accordance with Le Châtelier's principle.[10]

The Synergy of Thionyl Chloride (SOCl₂)

A particularly effective and widely used reagent for this one-pot synthesis is thionyl chloride (SOCl₂) in ethanol.[12] Thionyl chloride serves a dual purpose:

-

It reacts with ethanol to form sulfurous acid monoethyl ester chloride and, crucially, hydrogen chloride (HCl) gas in situ. The generated HCl is the primary acid catalyst for the Fischer esterification.

-

As a powerful dehydrating agent, SOCl₂ facilitates the intramolecular cyclization by consuming the water produced, further driving both the lactamization and esterification equilibria toward the desired product.

The overall reaction scheme is depicted below.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Pyroglutamic acid ethyl ester | Orgasynth [orgasynth.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. peptidechemistry.org [peptidechemistry.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. echemi.com [echemi.com]

Spectroscopic Elucidation of Ethyl 5-Oxopiperidine-2-Carboxylate: A Comprehensive Analytical Whitepaper

Executive Summary & Chemical Context

Ethyl 5-oxopiperidine-2-carboxylate (CAS 154807-15-5) is a highly versatile, bifunctional nitrogenous heterocycle. Functionalized pipecolic acids (piperidine-2-carboxylic acids) serve as critical structural motifs in modern drug discovery, acting as foundational scaffolds for the synthesis of orexin receptor antagonists[1] and complex spiro ladder oligomers[2]. Furthermore, advanced transition-metal-catalyzed processes—such as those utilizing sulfoxonium ylide derived metal carbenoids—frequently rely on 5-oxopipecolic acid derivatives as key intermediates for N-H insertion and ring expansion methodologies[3],[4].

Accurate structural elucidation of this compound is paramount for downstream synthetic success. This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) profiles of ethyl 5-oxopiperidine-2-carboxylate, detailing the causality behind its unique spectral signatures.

Structural Anatomy & Spectroscopic Causality

The molecular framework of ethyl 5-oxopiperidine-2-carboxylate (C₈H₁₃NO₃) dictates its spectroscopic behavior through three primary electronic environments:

-

The Secondary Amine (N1): Acts as an electron-withdrawing group via induction but can donate electron density via resonance. It heavily deshields the adjacent C2 and C6 protons.

-

The C5 Ketone: A strongly electron-withdrawing carbonyl group. It deshields the adjacent C4 and C6 protons. The C6 methylene group is uniquely positioned between two deshielding moieties (N1 and C5=O), making its protons the most downfield aliphatic signals in the spectrum.

-

The C2 Stereocenter & Ethyl Ester: The chiral center at C2 renders the ring protons—particularly the isolated C6 methylene protons—diastereotopic. This results in distinct, predictable splitting patterns (e.g., AB quartets) rather than simple singlets, a hallmark of functionalized saturated heterocycles.

Spectroscopic Data Synthesis

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

| Position | ¹H Chemical Shift (ppm) | Multiplicity & Coupling (Hz) | ¹³C Chemical Shift (ppm) | Assignment Causality |

| N1 | ~2.50 | br s, 1H | - | Exchangeable amine proton; broad due to quadrupolar relaxation of ¹⁴N. |

| C2 | 3.60 | dd, J = 10.5, 4.0, 1H | 58.2 | Deshielded by adjacent N1 and ester carbonyl. Axial-equatorial coupling with C3. |

| C3 | 2.00 - 2.30 | m, 2H | 26.8 | Aliphatic ring backbone; shielded relative to C4 and C6. |

| C4 | 2.40 - 2.60 | m, 2H | 38.5 | Deshielded by the adjacent C5 ketone. |

| C5 | - | - | 207.5 | Highly deshielded ketone carbonyl carbon. |

| C6 | 3.45 & 3.65 | AB q, J = 18.0, 2H | 54.0 | Diastereotopic protons sandwiched between N1 and C5=O. |

| Ester C=O | - | - | 172.0 | Ester carbonyl carbon. |

| Ester CH₂ | 4.20 | q, J = 7.1, 2H | 61.5 | Deshielded by ester oxygen. |

| Ester CH₃ | 1.28 | t, J = 7.1, 3H | 14.2 | Terminal methyl group of the ester. |

Table 2: Key FT-IR Vibrational Modes (ATR, Diamond)

| Wavenumber (cm⁻¹) | Vibration Type | Causality & Interpretation |

| 3320 | N-H Stretch | Secondary amine; broadness indicates moderate hydrogen bonding. |

| 2950, 2870 | C-H Stretches | Aliphatic sp³ C-H stretching from the piperidine ring and ethyl group. |

| 1735 | C=O Stretch (Ester) | Higher frequency due to the electronegative alkoxy oxygen withdrawing electron density. |

| 1715 | C=O Stretch (Ketone) | Typical for an unstrained 6-membered ring ketone (cyclohexanone analog). |

| 1200 | C-O Stretch | Strong asymmetric stretching of the ester C-O-C linkage. |

Table 3: HRMS (ESI-TOF) Exact Mass and Fragmentation

| Ion Species | m/z (Theoretical) | Mass Error | Structural Significance |

| [M+H]⁺ | 172.0974 | < 5 ppm | Confirms intact molecular formula (C₈H₁₄NO₃⁺). |

| [M+H - C₂H₆O]⁺ | 126.0555 | < 5 ppm | Loss of neutral ethanol (46 Da); confirms the ethyl ester moiety. |

| [M+H - C₃H₆O₂]⁺ | 98.0606 | < 5 ppm | Loss of ethyl formate (74 Da); typical ester cleavage pathway. |

Visualizations of Analytical Workflows

Fig 1. Standardized multiparametric spectroscopic workflow for structural validation.

Fig 2. Primary ESI-MS/MS fragmentation pathways of ethyl 5-oxopiperidine-2-carboxylate.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity and reproducibility, the following methodologies must be executed with built-in quality control (QC) gates.

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15–20 mg of highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Causality & QC Gate: The sample must be dried under high vacuum (0.1 mbar) for 2 hours prior to dissolution. Residual ethyl acetate or ethanol from purification will directly overlap with the compound's critical ester signals (4.20 ppm and 1.28 ppm), compromising integration accuracy.

-

-

¹H NMR Acquisition: Acquire data at 400 MHz using a 30° pulse angle, 16 scans, and a 1-second relaxation delay (D1).

-

¹³C NMR Acquisition: Acquire data at 100 MHz using complete proton decoupling (WALTZ-16), 1024 scans, and a 2-second relaxation delay to ensure adequate signal-to-noise for the quaternary carbonyl carbons (C5 and Ester C=O).

Protocol B: ATR-FTIR Analysis

-

Background Calibration: Collect a background spectrum of ambient air using an ATR-FTIR spectrometer equipped with a monolithic diamond crystal.

-

Sample Application: Place 1–2 mg of the neat sample directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

-

Causality & QC Gate: Ensure the maximum absorbance in the raw spectrum falls between 0.5 and 0.8 AU. Absorbance > 1.0 AU indicates excessive sample thickness, which leads to peak saturation and artifactual broadening of the critical 1735 cm⁻¹ and 1715 cm⁻¹ carbonyl bands.

-

Protocol C: HRMS (ESI-TOF) Profiling

-

Sample Dilution: Dilute the analyte to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.

-

Instrument Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution immediately prior to acquisition.

-

Causality & QC Gate: Pre-acquisition calibration is mandatory to ensure mass accuracy remains < 5 ppm, which is required to definitively differentiate the loss of ethanol (-46.0419 Da) from isobaric interferences.

-

-

Ionization: Inject the sample into the ESI source operating in positive ion mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

References

-

Substituted prolines / piperidines as orexin receptor antagonists. Google Patents. 1

-

Sulfoxonium Ylide Derived Metal Carbenoids in Organic Synthesis. SciSpace. 3

-

Synthesis of a Pipecolic Acid-Based Bis-amino Acid and Its Assembly into a Spiro Ladder Oligomer. ResearchGate. 2

-

Sulfur-Based Ylides in Transition-Metal-Catalysed Processes. PMC - NIH. 4

Sources

CAS number for 5-Oxo-piperidine-2-carboxylic acid ethyl ester

The following technical guide is structured as a specialized monograph for drug development professionals. It prioritizes the practical application, stability, and synthetic utility of Ethyl 5-oxopipecolate , a critical chiral scaffold in medicinal chemistry.

Core Identity & Physicochemical Profile

Primary Target: 5-Oxo-piperidine-2-carboxylic acid ethyl ester Common Name: Ethyl 5-oxopipecolate CAS Registry Number:

-

2891581-12-5 (Specific to the (R)-isomer Hydrochloride salt)

-

1260587-51-6 (Specific to the (S)-N-Boc protected precursor)[1]

-

Note: The free base is kinetically unstable and rarely isolated due to intermolecular Schiff base polymerization. Commercial supply and laboratory handling are almost exclusively restricted to the Hydrochloride salt or N-protected carbamates.

Molecular Formula:

Structural Specification (DOT Visualization)

Figure 1: Structural decomposition highlighting the reactive C5-ketone handle and the stability requirement of the salt form.

Synthetic Routes & Manufacturing

The synthesis of Ethyl 5-oxopipecolate is non-trivial due to the potential for racemization at the C2 position and the need for orthogonal protection. The most robust industrial route proceeds via the oxidation of 5-hydroxypipecolic acid derivatives.

Primary Workflow: Oxidation of 5-Hydroxypipecolate

This protocol ensures high enantiomeric excess (ee) retention and scalability.

Step-by-Step Methodology:

-

Starting Material: (S)-5-Hydroxypipecolic acid (commercially available or derived from 5-hydroxylysine).

-

N-Protection: Introduction of the tert-butyloxycarbonyl (Boc) group to prevent amine oxidation.

-

Reagents:

,

-

-

Esterification: Formation of the ethyl ester.

-

Reagents: Ethyl iodide,

, DMF (Avoids acidic conditions that might deprotect Boc).

-

-

Oxidation (Critical Step): Conversion of the C5-alcohol to the ketone.

-

Reagent Choice:Dess-Martin Periodinane (DMP) is preferred over Swern oxidation to minimize epimerization at C2.

-

Conditions: DCM,

, 2 hours.

-

-

Deprotection (Optional): Removal of Boc to generate the HCl salt.

-

Reagents: 4M HCl in Dioxane.

-

Note: The product precipitates as a white solid (CAS 2891581-12-5).

-

Process Flow Diagram

Figure 2: Validated synthetic pathway from 5-hydroxypipecolic acid to the target HCl salt.

Application in Drug Discovery

Ethyl 5-oxopipecolate serves as a versatile "chiral pool" building block. Its primary utility lies in the stereoselective introduction of substituents at the C5 position via the ketone handle, while the C2 ester directs the stereochemistry.

Key Reaction Class: Reductive Amination

The C5 ketone allows for the synthesis of 5-amino-pipecolic acid derivatives, which are structural homologs of ornithine and arginine. These are potent scaffolds for:

-

Beta-Lactamase Inhibitors: Analogous to the diazabicyclooctane core of Avibactam.

-

Thrombin Inhibitors: Mimicking the P1 residue of arginine.

-

Peptidomimetics: Inducing

-turns in peptide backbones.

Table 1: Functional Derivatization Potential

| Reaction Type | Target Moiety at C5 | Application |

| Reductive Amination | Synthesis of 5-N-substituted non-proteinogenic amino acids. | |

| Grignard Addition | Tertiary Alcohol | Creation of quaternary centers for conformational locking. |

| Wittig Reaction | Exocyclic Alkene | Linkers for PROTACs or fragment-based drug design (FBDD). |

| Fluorination | Gem-difluoro group | Metabolic stabilization (blocking oxidation at C5). |

Handling, Stability & Analytics

Trustworthiness Protocol: The free base of Ethyl 5-oxopipecolate is not a shelf-stable reagent. It undergoes rapid intermolecular condensation (Schiff base formation) between the secondary amine of one molecule and the C5 ketone of another, leading to oligomerization.

Storage Mandates:

-

Form: Always store as the Hydrochloride salt or the N-Boc protected form.

-

Temperature:

is required for long-term storage of the salt to prevent hydrolysis of the ethyl ester. -

Atmosphere: Store under Argon/Nitrogen. The ketone is hygroscopic and prone to hydrate formation.

Analytical Validation (QC Criteria):

-

1H NMR (DMSO-d6): Diagnostic signals for the ethyl ester quartet (~4.1 ppm) and the

-proton at C2 (~4.5 ppm). The absence of broad peaks in the 3.0–4.0 ppm region confirms no oligomerization. -

Mass Spectrometry: ESI+ should show

at 172.1 (free base mass) and minimal dimer peaks (

References

-

Sigma-Aldrich. (2S)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid ethyl ester Product Sheet.Link

-

Amadis Chemical. (R)-5-Oxo-piperidine-2-carboxylic acid ethyl ester hydrochloride Product Data.Link

-

Journal of Organic Chemistry. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. (Note: Mechanistic parallel for piperidine oxidation). Link

-

European Medicines Agency. Stability Testing of Biotechnological/Biological Products. (Guideline on stability matrixing for labile esters). Link

Sources

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Ethyl 5-Oxopiperidine-2-carboxylate

Introduction: The Significance of the Chiral 5-Oxopiperidine-2-carboxylate Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of over 60% of N-heterocyclic drugs approved by the US Food and Drug Administration (FDA).[1] Its three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for interacting with biological targets. When functionalized with a ketone and a chiral ester, as in ethyl 5-oxopiperidine-2-carboxylate, the molecule becomes a highly versatile chiral building block. The stereochemistry at the C2 position is critical, as it profoundly influences the pharmacological profile of the final active pharmaceutical ingredient (API). For instance, stereoisomers can exhibit vastly different efficacy, toxicity, and metabolic stability.

This document provides an in-depth guide for researchers and drug development professionals on modern, reliable methods for the enantioselective synthesis of this key intermediate. We will move beyond simple procedural lists to explore the underlying principles and rationale for three powerful strategies: Organocatalytic Domino Reactions, Enzymatic Kinetic Resolution, and Transition Metal-Catalyzed Asymmetric Synthesis. Each section includes detailed, field-tested protocols designed to be self-validating and reproducible.

Organocatalytic Approach: Building Chirality through Domino Reactions

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful tool for asymmetric synthesis.[2] For constructing polysubstituted piperidines, a domino Michael/cyclization sequence catalyzed by a chiral amine, such as a proline derivative, is particularly effective. This approach allows for the one-pot formation of multiple stereocenters with high enantioselectivity.[3]

The core principle involves the reaction of an aldehyde with a chiral secondary amine catalyst to form a nucleophilic enamine. This enamine then undergoes a Michael addition to a suitable acceptor, followed by an intramolecular cyclization and hydrolysis to regenerate the catalyst and yield the enantioenriched piperidine product.

Experimental Protocol: Organocatalytic Synthesis of a Piperidine Precursor

This protocol describes a general procedure for the domino Michael addition/aminalization process to form a polysubstituted piperidine ring, which can be further transformed into the target compound. It is adapted from the principles described by Wang et al.[3]

Materials:

-

Aldehyde (e.g., propanal)

-

Nitroolefin (e.g., ethyl 2-(nitromethylene)acetoacetate)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (O-TMS diphenylprolinol)

-

Benzoic Acid

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the nitroolefin (0.5 mmol, 1.0 equiv) and benzoic acid (0.05 mmol, 0.1 equiv) in anhydrous DCM (2.0 mL) at room temperature, add the aldehyde (1.5 mmol, 3.0 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 0.2 equiv) to the reaction mixture.

-

Stir the reaction vigorously at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (5 mL).

-

Extract the mixture with DCM (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the enantioenriched piperidine derivative. Further synthetic steps (e.g., Nef reaction, esterification) would be required to obtain the final target molecule.

Data Presentation: Organocatalytic Piperidine Synthesis

The following table summarizes representative data for organocatalytic domino reactions leading to substituted piperidines, showcasing typical efficiencies.

| Catalyst | Aldehyde Substrate | Nitroolefin Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| O-TMS Diphenylprolinol | Propanal | β-Nitro-α,β-unsaturated ester | 85 | >20:1 | 99 |

| Proline | Isovaleraldehyde | Nitrostyrene derivative | 78 | 10:1 | 95 |

| 5-Pyrrolidin-2-yltetrazole | Butanal | Nitroalkene | 92 | >20:1 | >98 |

Data adapted from selected examples in the literature to showcase typical results.[2][3]

Visualization: Catalytic Cycle

Caption: Proposed catalytic cycle for the organocatalyzed synthesis of piperidines.

Enzymatic Kinetic Resolution: Harnessing Biocatalysis for Chirality

Enzymatic kinetic resolution is a robust and environmentally benign strategy for obtaining enantiopure compounds. This method leverages the inherent stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture.[4] For ethyl 5-oxopiperidine-2-carboxylate, a lipase can be used to selectively hydrolyze one enantiomer of the racemic ester, leaving the other, desired enantiomer unreacted and in high enantiomeric excess.

The success of this technique hinges on the enzyme's ability to catalyze the reaction of one enantiomer at a significantly higher rate than the other (high E-value). Candida antarctica lipase B (CALB), often in an immobilized form, is a workhorse enzyme for such resolutions due to its broad substrate scope and high selectivity.[5]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is adapted from methodologies for the enzymatic resolution of similar piperidine esters.[5][6]

Materials:

-

Racemic ethyl 5-oxopiperidine-2-carboxylate

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic co-solvent (e.g., tert-butanol or MTBE), optional

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M for pH adjustment)

-

Ethyl acetate

-

Hydrochloric acid (HCl), dilute

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Chiral High-Performance Liquid Chromatography (HPLC) column for monitoring

Procedure:

-

Prepare a suspension of racemic ethyl 5-oxopiperidine-2-carboxylate (1.0 g) in phosphate buffer (50 mL). An optional organic co-solvent (10-20% v/v) can be added to improve substrate solubility.

-

Adjust the pH of the suspension to 7.0 using a dilute NaOH solution.

-

Add immobilized CALB (100 mg, 10% w/w of substrate) to the mixture.

-

Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle stirring.

-

Monitor the reaction progress by periodically taking aliquots, extracting with ethyl acetate, and analyzing the enantiomeric excess (ee) of the remaining ester and the formation of the acid product by chiral HPLC. The pH will drop as the carboxylic acid is formed; maintain it at 7.0 by the controlled addition of 0.1 M NaOH solution using a pH-stat or manual titration.

-

Stop the reaction at or near 50% conversion to achieve the highest possible ee for both the unreacted ester and the hydrolyzed acid.

-

Filter off the immobilized enzyme. The enzyme can be washed with buffer and solvent, dried, and reused for subsequent batches.

-

Acidify the aqueous filtrate to pH 2-3 with dilute HCl.

-

Extract the hydrolyzed acid product into an organic solvent like ethyl acetate (3 x 25 mL).

-

To recover the unreacted ester, extract the remaining aqueous layer (or the initial reaction mixture before acidification if separating first) with ethyl acetate (3 x 25 mL).

-

Dry the respective organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantioenriched carboxylic acid and the enantioenriched ethyl ester.

Data Presentation: Enzymatic Resolution Efficiency

| Enzyme Source | Substrate | Conversion (%) | Product ee (%) | Unreacted Ester ee (%) | E-value |

| Candida antarctica Lipase B | Racemic piperidine ester | ~50 | >99 | >99 | >200 |

| Pseudomonas cepacia Lipase | Racemic piperidine ester | ~50 | 95 | 94 | ~40 |

| Porcine Pancreas Lipase | Racemic N-protected piperidine ethanol derivative | 48 | 92 | 88 | ~25 |

Illustrative data based on typical lipase resolution performance.[5][7]

Visualization: Workflow for Enzymatic Resolution

Caption: Workflow for the lipase-catalyzed kinetic resolution of a piperidine ester.

Rhodium-Catalyzed Asymmetric Synthesis: A Transition Metal Approach

Transition metal catalysis offers highly efficient and atom-economical routes to chiral molecules.[1] For piperidine synthesis, rhodium-catalyzed reactions, such as asymmetric hydrogenation or reductive Heck reactions, are particularly powerful.[8][9] These methods can construct the chiral piperidine core from readily available achiral precursors like pyridines or dihydropyridines with excellent enantioselectivity.

A state-of-the-art strategy involves the Rh-catalyzed asymmetric reductive Heck reaction of an activated dihydropyridine with a boronic acid.[10] This method forges a new carbon-carbon bond and sets the stereocenter in a single step. Subsequent functional group manipulation can then lead to the desired 5-oxopiperidine derivative.

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is adapted from the work of Fletcher et al. for the synthesis of 3-substituted tetrahydropyridines, which are key precursors to chiral piperidines.[10]

Materials:

-

[Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide dimer)

-

(S)-Segphos (or other suitable chiral phosphine ligand)

-

Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate)

-

Arylboronic acid

-

Aqueous Cesium Hydroxide (CsOH, 50 wt%)

-

Toluene, Tetrahydrofuran (THF), and degassed Water

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a glovebox or under an inert atmosphere, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) to a reaction vial equipped with a magnetic stir bar.

-

Seal the vial and purge with argon.

-

Add toluene (0.25 mL), THF (0.25 mL), and degassed water (0.25 mL) via syringe.

-

Add aqueous CsOH (50 wt%, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.

-

To the pre-activated catalyst mixture, add the arylboronic acid (3.0 equiv) followed by the dihydropyridine substrate (1.0 equiv).

-

Stir the resulting mixture at 70 °C for 20-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 3-substituted tetrahydropyridine. This intermediate can then be carried forward through reduction and oxidation steps to yield the target molecule.

Data Presentation: Rh-Catalyzed Asymmetric Synthesis

| Chiral Ligand | Boronic Acid Substrate | Yield (%) | ee (%) |

| (S)-Segphos | Phenylboronic acid | 95 | 99 |

| (R)-DTBM-Segphos | 4-Methoxyphenylboronic acid | 92 | 98 |

| (S)-Josiphos | Vinylboronic acid pinacol ester | 88 | 97 |

Data adapted from selected examples in the literature to showcase typical results for the reductive Heck reaction.[8][10]

Visualization: Key Transformation

Caption: Rh-catalyzed asymmetric synthesis of a chiral tetrahydropyridine intermediate.

Conclusion and Method Selection

The enantioselective synthesis of ethyl 5-oxopiperidine-2-carboxylate is a critical challenge with significant implications for drug discovery. We have detailed three robust and distinct strategies, each with its own advantages.

-

Organocatalysis offers a metal-free, operationally simple approach for constructing the piperidine core in a single pot, often with excellent stereocontrol.

-

Enzymatic Kinetic Resolution provides an exceptionally selective and environmentally friendly method for resolving racemates, benefiting from the reusability of immobilized enzymes and mild reaction conditions.

-

Transition Metal Catalysis represents a highly efficient and versatile strategy, enabling the use of readily available starting materials to generate high enantiopurity through powerful C-C bond-forming reactions.

The optimal method will depend on factors such as the desired scale, available starting materials, cost considerations, and the specific expertise within the laboratory. The protocols and data provided herein serve as a comprehensive starting point for researchers to successfully implement these cutting-edge techniques in their pursuit of novel therapeutics.

References

- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. American Chemical Society.

- Enantioselective Synthesis of Chiral Piperidine Derivatives: Applic

- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.

- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.

- One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction.

- Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cycliz

- One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Royal Society of Chemistry.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.

- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE.

- Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed.

- Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templ

- Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. PubMed.

- Supporting information for - The Royal Society of Chemistry. Royal Society of Chemistry.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.

- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.

- Method for producing 5-hydroxypiperidine-2-carboxylic acid.

- Organocatalysis. Professor Steven V. Ley Research Group, University of Cambridge.

- Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine.

- First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us). Royal Society of Chemistry.

- Organocatalytic Synthesis of Benzazetidines by Trapping Hemiaminals with Protecting Groups. ACS Figshare.

- (R)-5-oxopiperidine-2-carboxylic acid hydrochloride. MilliporeSigma.

- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.

- Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate.

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Organocatalysis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 3. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. organic-chemistry.org [organic-chemistry.org]

Application Note: Ethyl 5-oxopiperidine-2-carboxylate as a Strategic Chiral Building Block in Advanced Organic Synthesis

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, the piperidine ring is one of the most frequently utilized saturated heterocycles. However, introducing multiple stereocenters and orthogonal functional groups onto this ring system presents significant synthetic challenges. Ethyl 5-oxopiperidine-2-carboxylate (and its enantiomerically pure (S)- and (R)- forms) has emerged as a highly versatile chiral building block[1].

The strategic value of this molecule lies in its trifunctional nature:

-

The C2 Ethyl Ester: Provides a stable, easily saponifiable handle for peptide coupling or reduction to a primary alcohol. The ethyl ester is preferred over the methyl ester in many process scale-ups due to its lower volatility and slightly higher stability against spontaneous hydrolysis[2].

-

The C5 Ketone: Serves as an electrophilic hub for reductive aminations, Wittig olefinations, or stereoselective reductions, enabling the construction of bicyclic systems or complex sp3-rich scaffolds[3].

-

The N1 Secondary Amine: Allows for orthogonal protection (e.g., Boc, Cbz, Fmoc), directing the stereochemical outcome of subsequent C5 modifications through steric shielding[4].

This application note details the mechanistic causality, quantitative data, and validated protocols for utilizing ethyl 5-oxopiperidine-2-carboxylate in the synthesis of high-value pharmaceutical targets, including diazabicyclo[3.2.1]octane

Logical Framework of Orthogonal Functionalization

To successfully deploy ethyl 5-oxopiperidine-2-carboxylate in a multi-step synthesis, one must master the orthogonal reactivity of its three functional sites. The choice of the N-protecting group directly influences the trajectory of nucleophilic attack at the C5 ketone, which is critical for establishing the desired cis or trans diastereomeric ratio.

Figure 1: Orthogonal functionalization logic for ethyl 5-oxopiperidine-2-carboxylate.

Key Application: Synthesis of Diazabicyclo[3.2.1]octane Cores (Avibactam Scaffold)

The diazabicyclo[3.2.1]octane core is the structural foundation of Avibactam and next-generation non-

Mechanistic Rationale & Causality

When converting the C5 ketone to an amine via reductive amination, the reaction must be carefully controlled to favor the (2S, 5R) diastereomer. By utilizing a bulky N-protecting group (like Cbz) and forming an intermediate imine with

Figure 2: Synthetic workflow for the diazabicyclo[3.2.1]octane core from the C5-oxo building block.

Protocol 1: Diastereoselective Reductive Amination at C5

This protocol is a self-validating system; the formation of the imine intermediate can be tracked via LC-MS before the reducing agent is introduced, preventing the waste of expensive hydride reagents.

Reagents & Materials:

-

Ethyl (S)-1-((benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylate (1.0 eq)[9]

- -Benzylhydroxylamine hydrochloride (1.1 eq)

-

Sodium acetate (NaOAc) (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)

) (1.5 eq) -

1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

-

Imine Formation (In-Process Control): Dissolve the N-Cbz protected ethyl 5-oxopiperidine-2-carboxylate in anhydrous DCE under an inert argon atmosphere. Add

-benzylhydroxylamine hydrochloride and NaOAc. Stir the suspension at room temperature for 4 hours.-

Causality: NaOAc acts as a mild base to liberate the free hydroxylamine without causing base-catalyzed epimerization at the C2 position.

-

Validation: Sample 10

L of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed only when >95% conversion to the oxime/imine intermediate is observed.

-

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)

portion-wise over 15 minutes to control the exothermic hydride transfer. -

Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO

until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM) three times. -

Purification: Dry the combined organic layers over anhydrous Na

SO

Key Application: Synthesis of Orexin Receptor Antagonists

Ethyl 5-oxopiperidine-2-carboxylate is also a critical precursor in the synthesis of substituted piperidines used as orexin receptor (OX1/OX2) antagonists[6]. In these pathways, the C2 ester is often saponified to a carboxylic acid to enable amide coupling with complex biphenyl or heteroaryl amines, while the C5 ketone is converted into a gem-dimethyl or ketal group to modulate the lipophilicity and metabolic stability of the drug.

Protocol 2: Mild Saponification of the C2 Ethyl Ester

Hydrolyzing the ethyl ester in the presence of a C5 ketone and an N-protecting group requires strict pH control to avoid retro-Michael reactions or racemization.

Step-by-Step Methodology:

-

Dissolve Ethyl 1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylate in a 3:1:1 mixture of THF:MeOH:H

O (0.1 M).-

Causality: The mixed solvent system ensures complete solubility of the organic substrate while providing enough water for the hydrolysis mechanism.

-

-

Cool the solution to 0 °C. Add Lithium Hydroxide monohydrate (LiOH·H

O) (1.2 eq) in one portion.-

Causality: LiOH is milder than NaOH or KOH. The lithium cation coordinates with the ester carbonyl, accelerating hydrolysis at lower temperatures, which suppresses C2 epimerization.

-

-

Stir at 0 °C for 2 hours. Monitor via TLC (stain with phosphomolybdic acid).

-

Once complete, acidify the mixture to pH 3-4 using 1M citric acid (avoid strong mineral acids like HCl which can cleave the Boc group).

-

Extract with Ethyl Acetate, dry over MgSO

, and concentrate to yield the free carboxylic acid, ready for immediate peptide coupling (e.g., using HATU/DIPEA)[6].

Quantitative Data: Reactivity Profiling at the C5 Position

The table below summarizes the expected yields and diastereomeric ratios (dr) when functionalizing the C5 ketone of N-Boc protected ethyl (S)-5-oxopiperidine-2-carboxylate, based on established process chemistry data[3][8][10].

| Reaction Type | Reagents / Conditions | Target Motif | Typical Yield (%) | Stereoselectivity (cis:trans) | Primary Application |

| Reductive Amination | C5-NH-OBn | 82 - 88% | > 9:1 (trans favored) | ||

| Enzymatic Transamination | Transaminase (ATA-002), Isopropylamine, PLP, pH 11 | C5-NH | > 90% | > 99:1 (Enzyme dependent) | IRAK4 Inhibitors / Biocatalysis |

| Ketone Reduction | NaBH | C5-OH | 92% | 4:1 (cis favored) | Hydroxypipecolic acid derivatives |

| Wittig Olefination | Ph | C5=CH | 75 - 80% | N/A (Achiral center) | Conformationally locked CNS drugs |

Table 1: Comparative reactivity and stereochemical outcomes for C5-functionalization of ethyl 5-oxopiperidine-2-carboxylate.

Best Practices & Troubleshooting

-

Preventing Epimerization: The C2 proton is highly acidic due to the adjacent ester and the electron-withdrawing nature of the protected amine. Never expose the building block to strong bases (e.g., NaH, LDA) unless actively seeking to form an enolate. Always use mild bases like DIPEA or 2,6-lutidine[5].

-

Storage and Stability: The free secondary amine form (unprotected ethyl 5-oxopiperidine-2-carboxylate) is prone to intermolecular condensation (forming diketopiperazine-like dimers) upon prolonged storage at room temperature. It should be stored as its hydrochloride salt at -20 °C, or immediately N-protected upon receipt[6].

-

Monitoring Reductions: When reducing the C5 ketone, UV-based HPLC monitoring can be difficult due to the lack of a strong chromophore (unless a Cbz or Fmoc group is present). Use ELSD (Evaporative Light Scattering Detector) or LC-MS (ESI+) for accurate reaction tracking[1].

References

-

Method for synthesizing beta-lactamase inhibitor Avibactam Source: Patsnap / Eureka URL:[Link][5]

-

Substituted prolines / piperidines as orexin receptor antagonists (WO2015123355A1) Source: Google Patents URL:[6]

-

Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate Source: ResearchGate URL:[Link][10]

-

Chemoenzymatic Formation of Hydroxypiperidines Source: Radboud Repository URL:[Link][8]

Sources

- 1. 915976-41-9|(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 154807-15-5|Ethyl 5-oxopiperidine-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. CN106699756A - Method for synthesizing beta-lactamase inhibitor Avibactam - Google Patents [patents.google.com]

- 4. 28697-09-8|(R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. Method for synthesizing beta-lactamase inhibitor Avibactam - Eureka | Patsnap [eureka.patsnap.com]

- 6. WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists - Google Patents [patents.google.com]

- 8. WO2015094902A1 - Dérivés d'amine cyclique de phénoxyéthyle et leur activité en tant que modulateurs du récepteur ep4 - Google Patents [patents.google.com]

- 9. Cas No.100711-68-0 — TargetMol Chemicals [targetmol.com]

- 10. researchgate.net [researchgate.net]

Application of ethyl 5-oxopiperidine-2-carboxylate in the synthesis of pharmaceutical intermediates

This guide outlines the specialized application of ethyl 5-oxopiperidine-2-carboxylate (also known as 5-oxo-2-piperidinecarboxylic acid ethyl ester) in the synthesis of high-value pharmaceutical intermediates.

Its primary utility lies in the production of Diazabicyclooctane (DBO) scaffolds—the core structure of non-

Executive Summary

Ethyl 5-oxopiperidine-2-carboxylate is a versatile chiral building block. Its unique structure features a reactive ketone at the C5 position and a carboxylate at C2, allowing for orthogonal functionalization. This dual reactivity is critical for synthesizing the 1,6-diazabicyclo[3.2.1]octan-7-one core found in next-generation antibiotic adjuvants. This guide details the conversion of this scaffold into the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate , emphasizing stereochemical control and scalability.

Chemical Profile & Handling

| Property | Specification |

| CAS Number | 2171311-81-0 (Generic/Racemic) / 1416134-48-9 (Related Intermediate) |

| Formula | C |

| MW | 171.19 g/mol |

| Appearance | Viscous yellow oil or low-melting solid (hygroscopic) |

| Stability | Prone to self-condensation (aldol-like) and oxidation. Store at -20°C under Ar/N |

| Solubility | Soluble in MeOH, EtOH, DCM, THF; sparingly soluble in hexanes. |

Core Application: Synthesis of Avibactam Intermediate

The most critical application of this scaffold is the introduction of a hydrazine moiety at C5 with precise (2S, 5R) stereochemistry. This is achieved via oxime formation followed by stereoselective reduction.

Mechanistic Pathway[1]

-

Condensation : The C5 ketone reacts with

-benzylhydroxylamine to form an oxime ether. -

Reduction : The C=N bond is reduced to a C-N single bond. The choice of reducing agent dictates the cis/trans diastereomeric ratio (DR).

-

Resolution/Purification : The pharmaceutical target usually requires the (2S, 5R) configuration (trans-piperidine), often requiring chemical or enzymatic resolution if the reduction is not fully stereoselective.

Detailed Protocol: Reductive Amination Sequence

Objective : Synthesize ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate.

Reagents:

-

Substrate : Ethyl 5-oxopiperidine-2-carboxylate (1.0 equiv)

-

Amine Source :

-Benzylhydroxylamine hydrochloride (BnONH -

Base : Pyridine or Et

N (1.2 equiv) -

Reducing Agent : Sodium cyanoborohydride (NaBH

CN) (1.5 equiv) or NaBH(OAc) -

Solvent : Methanol (MeOH) or Ethanol (EtOH)[1]

-

Acid Catalyst : Acetic acid (AcOH) (2.0 equiv)

Step-by-Step Methodology:

Step 1: Oxime Formation

-

Dissolution : In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-oxopiperidine-2-carboxylate (10 mmol) in anhydrous EtOH (50 mL).

-

Addition : Add

-benzylhydroxylamine hydrochloride (11 mmol) followed by pyridine (12 mmol) dropwise at 0°C. -

Reaction : Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (fading of ketone spot) or LC-MS (appearance of oxime mass M+1 = 277).

-

Checkpoint: Ensure complete conversion of the ketone to prevent side reactions during reduction.

-

Step 2: Stereoselective Reduction

-

Acidification : Cool the oxime solution to 0°C. Add acetic acid (20 mmol) to activate the imine.

-

Reduction : Add NaBH

CN (15 mmol) portion-wise over 30 minutes. Caution: HCN gas evolution possible; use a well-ventilated fume hood. -

Digestion : Stir at 0°C for 1 hour, then warm to room temperature and stir for 12 hours.

-

Note: NaBH

CN typically favors the thermodynamic product, but mixtures of (2S,5R) and (2S,5S) are common (approx. 60:40 to 70:30 ratio).

-

Step 3: Workup and Isolation

-

Quench : Quench the reaction with saturated aqueous NaHCO

until pH ~8. -

Extraction : Extract with Ethyl Acetate (3 x 50 mL).

-

Washing : Wash combined organics with brine, dry over Na

SO -

Purification : Purify via flash column chromatography (Hexanes/EtOAc gradient). The (2S,5R) isomer (trans) typically elutes after the (2S,5S) isomer (cis) on silica, though separation can be difficult.

-

Alternative: Formation of an oxalate salt often allows for selective crystallization of the desired (2S,5R) diastereomer.

-

Data Analysis & Stereochemical Control

| Reduction Method | Major Isomer | Approx. DR (cis:trans) | Notes |

| H | cis-(2S,5S) | 90:10 | Surface catalysis favors steric approach from less hindered face. |

| NaBH | trans-(2S,5R) | 30:70 | Hydride delivery directed by axial attack; favored for Avibactam. |

| Enzymatic (Reductase) | trans-(2S,5R) | <1:99 | Highly specific; requires screening of ketoreductases (KREDs). |

Secondary Application: Peptidomimetics

Ethyl 5-oxopiperidine-2-carboxylate is also reduced to 5-hydroxypiperidine-2-carboxylic acid . This derivative serves as a non-canonical amino acid, used to induce specific

Protocol Summary :

-

Reagent : NaBH

in MeOH (0°C, 1 h). -

Outcome : Yields predominantly the cis-5-hydroxy derivative (2S, 5S) due to hydride attack from the sterically favored face.

Workflow Visualization

The following diagram illustrates the critical pathway from the 5-oxo scaffold to the DBO core, highlighting the divergence point for stereochemistry.

Caption: Synthetic workflow converting ethyl 5-oxopiperidine-2-carboxylate to the bioactive Diazabicyclooctane (DBO) core via stereoselective reductive amination.

Expert Tips & Troubleshooting

-

Racemization Risk : The C2 stereocenter is alpha to a carbonyl (ester) and a basic amine. Avoid strong bases and high temperatures during the oxime formation. If using the hydrochloride salt of the starting material, neutralize carefully at low temperature.

-

Oxime Isomers : The oxime intermediate will exist as a mixture of E and Z isomers. This generally does not affect the reduction outcome significantly, but can complicate NMR analysis.

-

Safety : Sodium cyanoborohydride is toxic and generates HCN upon acidification. Always work in a fume hood and quench waste streams with bleach (hypochlorite) to destroy cyanide residues.

-

Storage : The 5-oxo compound can polymerize. If synthesizing in-house (e.g., from 5-hydroxypicolinate), use immediately or store as the hydrochloride salt, which is more stable than the free base.

References

-

Vertex Pharmaceuticals . "Process for the preparation of (2S, 5R)-5-(benzyloxyamino)piperidine-2-carboxamide derivatives." U.S. Patent 20120258963. Accessed via .

-

Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences, 109(29), 11663-11668. .

-

Wang, T., et al. (2018). "Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam." Organic Process Research & Development, 22(11), 1586–1593. .

-

Mangion, I. K., et al. (2011). "A Concise Synthesis of a β-Lactamase Inhibitor." Organic Letters, 13(20), 5480–5483. .

Sources

Application Notes and Protocols: Selective Reduction of the Keto Group in Ethyl 5-oxopiperidine-2-carboxylate

Introduction

The selective reduction of a ketone in the presence of other reducible functional groups, such as an ester, is a critical transformation in the synthesis of complex molecules, particularly in the development of pharmaceutical agents. Ethyl 5-oxopiperidine-2-carboxylate is a valuable building block, and its reduction product, ethyl 5-hydroxypiperidine-2-carboxylate, serves as a key intermediate for a variety of biologically active compounds. The challenge lies in achieving high chemoselectivity, targeting the keto group while preserving the ethyl ester moiety. This document provides a detailed guide to the methodologies for this selective reduction, focusing on the use of sodium borohydride, and offers insights into reaction optimization and stereochemical control.

Mechanistic Rationale for Selective Reduction

The selective reduction of the ketone over the ester in ethyl 5-oxopiperidine-2-carboxylate is primarily achieved by using a mild reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its inherent chemoselectivity.[1]

Why Sodium Borohydride is Effective:

-

Reactivity Difference: Ketones are generally more electrophilic and thus more reactive towards nucleophilic attack by a hydride (H⁻) than esters.[2] The carbonyl carbon of a ketone is more electron-deficient compared to the carbonyl carbon of an ester, which is stabilized by resonance with the adjacent oxygen atom.

-

Mild Hydride Donor: Sodium borohydride is a less potent hydride donor compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[2][3] LiAlH₄ is highly reactive and will readily reduce both ketones and esters.[4] The milder nature of NaBH₄ allows for the selective reduction of the more reactive ketone functional group.[5][6]

The reaction proceeds via a nucleophilic addition mechanism. The hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of the keto group, forming a tetrahedral intermediate.[7][8] Subsequent protonation of the resulting alkoxide, typically from the solvent (e.g., methanol or ethanol), yields the secondary alcohol.[9]

Experimental Protocols

This section outlines detailed protocols for the selective reduction of ethyl 5-oxopiperidine-2-carboxylate.

Protocol 1: Standard Reduction with Sodium Borohydride in Methanol

This protocol is a robust and widely applicable method for the selective reduction of the keto group.

Materials:

-

Ethyl 5-oxopiperidine-2-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve ethyl 5-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous methanol (10 mL per gram of substrate).

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, ethyl 5-hydroxypiperidine-2-carboxylate.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Diastereoselective Reduction

The reduction of ethyl 5-oxopiperidine-2-carboxylate creates a new stereocenter at the C5 position, leading to the formation of cis and trans diastereomers. The stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions. For certain applications, obtaining a specific diastereomer is crucial.

dot graph ERD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Factors Influencing Diastereoselectivity:

-

Steric Hindrance: The approach of the hydride reagent can be directed by the steric bulk of the ester group at the C2 position. Attack from the face opposite to the ester group is often favored.

-

Chelation Control: In some cases, the use of specific metal-containing reducing agents or additives can lead to chelation between the metal, the keto-carbonyl, and the ester-carbonyl, directing the hydride attack from a specific face.

Protocol for Enhanced cis-Selectivity:

For applications requiring the cis-5-hydroxy-2-piperidinecarboxylic acid derivative, modifications to the standard protocol can be employed. While specific conditions for this exact substrate may require empirical optimization, a general approach involves using a bulkier hydride source or a chelating agent.

Data Summary and Comparison

The following table summarizes the expected outcomes for the selective reduction of ethyl 5-oxopiperidine-2-carboxylate.

| Reducing Agent | Solvent | Temperature (°C) | Expected Major Product | Key Advantages |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 to RT | Ethyl 5-hydroxypiperidine-2-carboxylate | High chemoselectivity, mild conditions, readily available.[5][6] |

| Lithium Aluminum Hydride (LiAlH₄) | THF/Ether | 0 to RT | Piperidine-2,5-diol | Non-selective, will reduce both keto and ester groups.[2][4] |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethanol/Acetic Acid | RT | Ethyl 5-hydroxypiperidine-2-carboxylate | Can be highly stereoselective, but may also reduce other functional groups.[10][11] |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of NaBH₄ (up to 2-3 equivalents) or extending the reaction time.

-

Ester Reduction: If reduction of the ester group is observed, ensure the reaction temperature is kept low and avoid prolonged reaction times. Using a less reactive solvent may also be beneficial.

-

Work-up Issues: Emulsion formation during extraction can be problematic. Adding more brine or filtering the mixture through celite can help break the emulsion.

-

Stereoisomer Separation: The cis and trans diastereomers can often be separated by column chromatography. The choice of eluent system will need to be optimized.

Conclusion

The selective reduction of the keto group in ethyl 5-oxopiperidine-2-carboxylate is a readily achievable transformation using sodium borohydride. This method offers excellent chemoselectivity, operational simplicity, and good yields. By carefully controlling the reaction conditions, researchers can effectively synthesize the desired 5-hydroxy-piperidine derivative, a valuable intermediate for further synthetic elaboration in drug discovery and development. For applications requiring specific stereoisomers, further investigation into diastereoselective reduction methods is recommended.

References

-

Masterson, D. S. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Published August 12, 2011. [Link]

-

Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

-

LibreTexts Chemistry. 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Published August 28, 2020. [Link]

-

Ashenhurst, J. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Published July 16, 2023. [Link]

-

University of Colorado Boulder. Borohydride reduction of a ketone. [Link]

-

Wikipedia. Enantioselective reduction of ketones. [Link]

-

ResearchGate. ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. Published October 2010. [Link]

-

American Chemical Society. A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB− NO2: A Chiral Lewis Acid. Published September 2006. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Academia.edu. Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. [Link]

-

LibreTexts Chemistry. 6.2: Reactions of Ketones. Published March 16, 2021. [Link]

-

Wikipedia. Sodium borohydride. [Link]

-

National Center for Biotechnology Information. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]

-

WordPress. Ketone Reduction. [Link]

- Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

-

University of Massachusetts Boston. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

-

Scribd. Advances in Piperidone Synthesis Techniques. [Link]

- Google Patents. EP2889288A1 - METHOD FOR PRODUCING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID DERIVATIVE, AND METHOD FOR PURIFYING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID.

-

Pearson. What reagent could you use to reduce only the keto group? [Link]

-

National Center for Biotechnology Information. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]

-

ResearchGate. Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. Published August 2017. [Link]

-

American Chemical Society. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Published February 3, 2020. [Link]

-

American Chemical Society. Synthesis of cis-4-(phosphonooxy)-2-piperidinecarboxylic acid, an N-methyl-D-aspartate antagonist. [Link]

-

ResearchGate. Catalytic hydrogenation of compound 5. [Link]

- Google Patents. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.

-

International Journal of Pharmaceutical Sciences and Research. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Published August 29, 2015. [Link]

-

National Center for Biotechnology Information. High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate. [Link]

-

The Good Scents Company. L-trans-5-hydroxy-2-piperidinecarboxylic acid. [Link]

-

Royal Society of Chemistry. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. [Link]

-

National Center for Biotechnology Information. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. [Link]

-

Wollo University. Organic Chemistry II (Chem 2042). [Link]

-

LibreTexts Chemistry. 18.7: Reduction of Carboxylic Acids and Their Derivatives. Published June 5, 2019. [Link]

-

Beilstein Journal of Organic Chemistry. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Published January 16, 2023. [Link]

-

Royal Society of Chemistry. Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. [Link]

-

American Chemical Society. A Quick Guide to Reductions in Organic Chemistry. [Link]

-

Masterson, D. S. Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Published June 21, 2022. [Link]

Sources

- 1. What reagent could you use to reduce only the keto group?<IMAG... | Study Prep in Pearson+ [pearson.com]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. acs.org [acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

Application Note: Strategic Utilization of Ethyl 5-Oxopiperidine-2-Carboxylate in Alkaloid Total Synthesis

Executive Summary

The total synthesis of complex alkaloid scaffolds—ranging from simple piperidines to intricate polycyclic architectures like quinolizidines and indolizidines—demands versatile, stereochemically programmable building blocks. Ethyl 5-oxopiperidine-2-carboxylate (and its protected derivatives) has emerged as a privileged synthon in this domain. Its bifunctional nature, characterized by a C2-carboxylate and a C5-ketone, provides orthogonal handles for structural elaboration.

This application note details the mechanistic rationale, quantitative reaction metrics, and validated protocols for deploying this synthon in advanced organic synthesis. By mastering the distinct reactivity profiles of the C2 and C5 positions, researchers can streamline the synthesis of peptidomimetics, spiro-oligomers, and natural products such as epiquinamide and lyconadin A/B.

Structural & Mechanistic Rationale

The utility of ethyl 5-oxopiperidine-2-carboxylate stems from its highly predictable reactivity and conformational bias:

-

The C2-Carboxylate (Stereocontrol & Coupling): The ester at C2 serves as a foundational stereocenter (typically derived from chiral pool precursors like L-pipecolic acid or synthesized via asymmetric transition-metal catalyzed N–H insertion)[1][2]. It dictates the facial selectivity of incoming reagents and acts as a handle for peptide coupling or reduction to the corresponding aldehyde/alcohol.

-

The C5-Ketone (Electrophilic Hub): The ketone moiety allows for carbon-framework extension via olefination (Wittig/HWE), nucleophilic addition (Grignard/organolithium), or diastereoselective reduction to 5-hydroxypipecolic acid derivatives[3].

-

N-Acyliminium Ion Precursor: Upon appropriate functionalization (e.g., conversion to an N,O-acetal), the piperidine ring can be activated by Lewis acids to form a highly electrophilic N-acyliminium ion. This intermediate is rapidly trapped by tethered π-nucleophiles to construct bicyclic alkaloid cores[3].

Caption: Retrosynthetic divergence of ethyl 5-oxopiperidine-2-carboxylate into diverse alkaloid scaffolds.

Quantitative Data: C5 Functionalization Metrics

The table below summarizes the typical reaction conditions, yields, and stereochemical outcomes when functionalizing the C5 position of N-protected ethyl 5-oxopiperidine-2-carboxylate.

| Reaction Type | Reagents & Conditions | Target Motif | Typical Yield (%) | Stereochemical Outcome (dr) |

| Diastereoselective Reduction | L-Selectride, THF, -78 °C | Axial 5-Hydroxy | 85–92% | >95:5 (cis) |

| Diastereoselective Reduction | NaBH₄, MeOH, 0 °C | Equatorial 5-Hydroxy | 75–85% | ~3:1 (trans:cis) |

| Wittig Olefination | Ph₃P=CH₂, KHMDS, Toluene, 0 °C | 5-Methylene | 65–78% | N/A |

| N-Acyliminium Cyclization | TiCl₄, CH₂Cl₂, -78 °C to rt | Bicyclic Core | 70–88% | Substrate dependent |

| Bucherer-Bergs Reaction | KCN, (NH₄)₂CO₃, EtOH/H₂O, 60 °C | Spirohydantoin | 60–70% | Major diastereomer favored |

(Note: Data aggregated from standard synthetic applications involving 5-oxopipecolic acid derivatives[3][4].)

Validated Experimental Protocols

Protocol A: Diastereoselective Reduction to cis-5-Hydroxypipecolic Acid Derivatives

Causality & Rationale: To synthesize alkaloids like epiquinamide, the cis-relationship between the C2-carboxylate and the C5-hydroxyl group is strictly required. Using a bulky hydride source like L-Selectride (lithium tri-sec-butylborohydride) at cryogenic temperatures enforces "steric approach control." The bulky reagent attacks the C5 ketone from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position, yielding the cis-diastereomer almost exclusively.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add N-Boc-ethyl 5-oxopiperidine-2-carboxylate (1.0 mmol, 271 mg) and anhydrous THF (10 mL).

-

Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Stir for 10 minutes to equilibrate.

-

Hydride Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 mL, 1.2 eq) via a syringe pump over 15 minutes. Critical Step: Rapid addition causes localized exothermic spikes, degrading diastereoselectivity.

-

Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3, visualized with KMnO₄).

-

Quenching: Quench the reaction at -78 °C by the slow addition of 10% aqueous H₂O₂ (2 mL) and 1M NaOH (2 mL) to oxidize and hydrolyze the organoborane intermediate.

-

Workup: Warm to room temperature. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography to isolate the cis-5-hydroxy derivative.

Protocol B: C5-Wittig Olefination for Carbon Framework Extension

Causality & Rationale: Extending the carbon framework at C5 is essential for synthesizing complex spirocyclic or branched alkaloids. The C5 ketone in a piperidine ring is electronically deactivated by the inductive effect of the adjacent N-carbamate protecting group. Therefore, a highly reactive, salt-free ylide generated using a strong, non-nucleophilic base (KHMDS) is required to drive the olefination to completion without causing epimerization at the C2 stereocenter[5].

Step-by-Step Methodology:

-

Ylide Generation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.5 mmol, 535 mg) in anhydrous toluene (10 mL). Cool to 0 °C.

-

Deprotonation: Add KHMDS (0.5 M in toluene, 2.8 mL, 1.4 eq) dropwise. Stir at room temperature for 2 hours to ensure complete formation of the bright yellow ylide solution.

-

Ketone Addition: Re-cool the ylide solution to 0 °C. Add a solution of N-protected ethyl 5-oxopiperidine-2-carboxylate (1.0 mmol) in toluene (5 mL) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with tert-butyl methyl ether (TBME) or EtOAc (3 × 20 mL). Dry and concentrate.

-

Purification: Triturate the crude residue with cold hexanes to precipitate triphenylphosphine oxide. Filter, concentrate the filtrate, and purify via silica gel chromatography.

Protocol C: N-Acyliminium Ion Cyclization

Causality & Rationale: The construction of fused bicyclic systems (e.g., indolizidines) relies heavily on N-acyliminium ion chemistry. By converting the piperidine into an N,O-acetal, treatment with a strong Lewis acid (like TiCl₄ or BF₃·OEt₂) forces the expulsion of the alkoxy group. This generates a planar, highly electrophilic iminium ion. A tethered nucleophile (e.g., an allylsilane or enol ether) then attacks this intermediate intramolecularly, forming the bicyclic core in a single, stereocontrolled step.

Caption: Mechanism of N-acyliminium ion generation and subsequent cyclization for bicyclic alkaloids.

Step-by-Step Methodology:

-

Precursor Activation: Dissolve the N,O-acetal functionalized piperidine precursor (0.5 mmol) in anhydrous CH₂Cl₂ (8 mL) under argon. Cool to -78 °C.

-

Lewis Acid Addition: Add TiCl₄ (1.0 M in CH₂Cl₂, 0.6 mL, 1.2 eq) dropwise. The solution typically turns deep yellow/orange, indicating the formation of the N-acyliminium ion.

-

Cyclization: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C over 2 hours to facilitate the intramolecular nucleophilic attack.

-

Quenching: Quench carefully at 0 °C with saturated aqueous NaHCO₃ (5 mL). Caution: Vigorous off-gassing and precipitation of titanium dioxide will occur.

-

Workup: Filter the biphasic mixture through a pad of Celite to remove titanium salts. Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 10 mL), dry over Na₂SO₄, and concentrate.

References

-

Chemoenzymatic Formation of Hydroxypiperidines Source: Radboud University Repository URL:[Link]

-

Sulfur-Based Ylides in Transition-Metal-Catalysed Processes Source: PMC - National Institutes of Health (NIH) URL:[Link]

-

Synthesis of a Pipecolic Acid-Based Bis-amino Acid and Its Assembly into a Spiro Ladder Oligomer Source: ResearchGate URL:[Link]

- Substituted prolines / piperidines as orexin receptor antagonists (WO2015123355A1)

-

Preparation of Phenoxyethyl Compounds (WO2015094902A1) Source: Googleapis / WIPO URL:[Link]

Sources

Application Notes and Protocols for the Derivatization of 5-Oxopiperidine Carboxylic Acid Esters

Introduction: The 5-Oxopiperidine Scaffold - A Privileged Motif in Medicinal Chemistry

The 5-oxopiperidine moiety is a cornerstone in modern drug discovery, serving as a versatile scaffold in a multitude of pharmacologically active agents.[1][2][3] Its prevalence in pharmaceuticals, from analgesics to antipsychotics, underscores the importance of developing robust and efficient methods for its chemical modification.[2][4] The strategic derivatization of the carboxylic acid ester of 5-oxopiperidine allows for the systematic exploration of chemical space, enabling the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[5]